molecular formula C26H23N3O4 B12182743 N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide

Cat. No.: B12182743
M. Wt: 441.5 g/mol
InChI Key: WSNWOVZYCQXZIN-UHFFFAOYSA-N
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Description

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide (hereafter referred to as Compound A) is a quinoline-4-carboxamide derivative with a molecular formula of C₂₆H₂₄ClN₅O₄S and an average mass of 538.019 g/mol . The compound features:

  • A quinoline core substituted at position 2 with a 4-methoxyphenyl group.
  • A carboxamide moiety at position 4, linked to a 5-(acetylamino)-2-methoxyphenyl side chain.
  • A chlorine atom and sulfanyl group in its structure, contributing to its unique electronic and steric properties.

Properties

Molecular Formula

C26H23N3O4

Molecular Weight

441.5 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C26H23N3O4/c1-16(30)27-18-10-13-25(33-3)24(14-18)29-26(31)21-15-23(17-8-11-19(32-2)12-9-17)28-22-7-5-4-6-20(21)22/h4-15H,1-3H3,(H,27,30)(H,29,31)

InChI Key

WSNWOVZYCQXZIN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of Methoxy Groups: Methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Acetylation: The acetylamino group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

    Coupling Reactions: The final step involves coupling the substituted quinoline with the appropriate carboxamide derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (e.g., HCl, H<sub>2</sub>SO<sub>4</sub>) cleaves the amide bond, yielding 4-quinolinecarboxylic acid and 5-(acetylamino)-2-methoxyaniline as products.

  • Basic hydrolysis (e.g., NaOH, KOH) produces the corresponding carboxylate salt and amine derivatives.

Key Conditions :

Reaction TypeReagentsTemperatureSolvent
Acidic Hydrolysis6M HCl80–100°CWater/Ethanol
Basic Hydrolysis2M NaOH60–80°CWater/DMF

Oxidation Reactions

The methoxy and acetylamino groups participate in oxidation:

  • Methoxy group oxidation with strong oxidants (e.g., KMnO<sub>4</sub>, CrO<sub>3</sub>) converts the methoxy substituent to a carbonyl group, forming a quinone-like structure.

  • Acetylamino group oxidation (e.g., with H<sub>2</sub>O<sub>2</sub>/Fe<sup>2+</sup>) generates nitro or hydroxylamine intermediates.

Example Reaction Pathway :
Methoxy groupKMnO4,H2SO4Quinone derivative\text{Methoxy group} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{Quinone derivative}

Reduction Reactions

The carboxamide and quinoline moieties are susceptible to reduction:

  • Carboxamide reduction using LiAlH<sub>4</sub> or BH<sub>3</sub>·THF produces N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinoline-4-carboxamide .

  • Quinoline ring reduction (e.g., H<sub>2</sub>/Pd-C) saturates the pyridine ring, forming tetrahydroquinoline derivatives.

Optimized Conditions :

TargetReagentSolventYield
CarboxamideLiAlH<sub>4</sub>THF65–75%
Quinoline RingH<sub>2</sub> (1 atm), Pd/CEthanol80–85%

Nucleophilic Substitution

The methoxy group undergoes substitution under harsh conditions:

  • Demethylation with HBr/AcOH replaces methoxy with hydroxyl groups.

  • Amination using NH<sub>3</sub>/CuCl replaces methoxy with amino groups, though yields are moderate (40–50%).

Mechanistic Insight :
Ar-OCH3+HBrAr-OH+CH3Br\text{Ar-OCH}_3 + \text{HBr} \rightarrow \text{Ar-OH} + \text{CH}_3\text{Br}

Condensation and Cyclization

The carboxamide group participates in cyclocondensation:

  • Hydrazide formation with hydrazine hydrate produces thiosemicarbazides, which cyclize to oxadiazoles under reflux with CS<sub>2</sub>/KOH (e.g., forming 1,3,4-oxadiazole derivatives) .

Synthetic Protocol :

  • React with hydrazine hydrate (NH<sub>2</sub>NH<sub>2</sub>·H<sub>2</sub>O) in ethanol (60°C, 12 hr).

  • Treat with CS<sub>2</sub>/KOH under reflux (10 hr) to yield oxadiazole .

Comparative Reactivity Table

Functional GroupReaction TypeReagentsProductsYield
CarboxamideHydrolysisHCl/NaOHCarboxylic acid/Amine70–90%
MethoxyOxidationKMnO<sub>4</sub>Quinone derivative50–60%
Quinoline RingReductionH<sub>2</sub>/Pd-CTetrahydroquinoline80–85%
MethoxySubstitutionHBr/AcOHHydroxyquinoline65–75%

Key Findings

  • The carboxamide group is the most reactive site, enabling hydrolysis and reduction.

  • Methoxy groups exhibit limited reactivity unless exposed to strong acids/oxidants.

  • Structural modifications via these reactions enhance bioavailability and target specificity in drug development.

Scientific Research Applications

Anticancer Activity

Research indicates that quinoline derivatives, including N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide, exhibit potent anticancer effects. These compounds can inhibit various cellular processes involved in tumor growth and metastasis:

  • Inhibition of Topoisomerase II : Quinoline derivatives have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells, leading to apoptosis and cell cycle arrest .
  • Suppression of Matrix Metalloproteinase : Some studies highlight the ability of these compounds to suppress matrix metalloproteinase (MMP) production, which is essential for cancer cell migration and invasion .
  • Targeting Tyrosine Kinases : The compound has demonstrated activity against the PDGF receptor family of tyrosine kinases, which are implicated in various cancers .

Case Studies

Several studies have documented the efficacy of quinoline derivatives in preclinical models:

  • Study on Pancreatic Cancer : One study reported that a related quinoline derivative significantly inhibited pancreatic cancer cell migration and demonstrated a reduction in tumor volume in vivo .
  • Antimicrobial Properties : Quinoline derivatives have also been explored for their antibacterial and antifungal activities, showing promise as broad-spectrum antimicrobial agents .

Mechanism of Action

The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of methoxy and acetylamino groups allows for hydrogen bonding and hydrophobic interactions with target molecules, influencing their biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

N-(5-chloro-2-methoxyphenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide (Compound B)
  • Key Differences: Position 5: Chloro substituent instead of acetylamino. Position 2: 4-Ethylphenyl instead of 4-methoxyphenyl.
  • Loss of the acetylamino group may decrease hydrogen-bonding capacity, affecting solubility or target interactions.
N-(3-(Dimethylamino)propyl)-2-(2-(3-morpholinopropanamido)phenyl)quinoline-4-carboxamide (Compound C)
  • Key Differences: Carboxamide Side Chain: Contains a morpholine group and dimethylaminopropyl chain. Quinoline Substitution: No methoxyphenyl at position 2.
  • Impact: The morpholine group introduces a polar heterocycle, improving water solubility . Dimethylaminopropyl may enhance basicity and membrane permeability.
2-(5-Chloro-2-thienyl)-N-(4-phenoxyphenyl)-4-quinolinecarboxamide (Compound D)
  • Key Differences: Position 2: 5-Chlorothienyl instead of methoxyphenyl. Carboxamide Side Chain: Linked to a phenoxyphenyl group.
  • Phenoxyphenyl increases steric bulk, possibly affecting binding pocket compatibility.

Electronic and Steric Effects

  • Methoxy vs. Ethyl/Chloro Substituents: Methoxy groups donate electron density via resonance, stabilizing positive charges. Ethyl and chloro substituents are electron-neutral or withdrawing, altering quinoline’s aromatic system reactivity.
  • Acetylamino vs. Chloro at Position 5: Acetylamino provides hydrogen-bonding sites, enhancing solubility and target recognition.

Pharmacological Potential (Inferred from Structural Features)

  • Quinoline Core: Known for antimalarial (e.g., chloroquine) and anticancer applications.
  • Methoxyphenyl Groups : Common in kinase inhibitors (e.g., imatinib) for π-stacking interactions.
  • Carboxamide Linkers : Enhance stability and bioavailability compared to ester or ether linkages.

Biological Activity

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide, a compound belonging to the quinoline-4-carboxamide class, has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of quinoline derivatives typically involves multi-step chemical reactions, often starting from simpler quinoline precursors. The specific synthetic pathway for this compound includes the following general steps:

  • Formation of the Quinoline Core : The quinoline structure is synthesized through cyclization reactions involving aniline derivatives.
  • Acetylation and Methoxylation : Subsequent acetylation and methoxylation are performed to introduce the functional groups at specific positions on the phenyl rings.
  • Carboxamide Formation : The final step involves converting the carboxylic acid to a carboxamide using appropriate coupling agents.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study highlighted that certain substituted quinoline-4-carboxamides demonstrated activity against various bacterial strains, including Mycobacterium tuberculosis and other mycobacterial species. Specifically, compounds with similar structures showed higher efficacy than standard treatments like isoniazid and pyrazinamide .

Antimalarial Properties

Quinoline derivatives have been extensively studied for their antimalarial activity. A related compound within this class was found to inhibit translation elongation factor 2 in Plasmodium falciparum, which is crucial for protein synthesis in malaria parasites. This mechanism represents a novel approach in antimalarial chemotherapy . The efficacy of such compounds was demonstrated in preclinical models, showing low nanomolar potency against malaria parasites.

Anticancer Potential

Quinoline derivatives are also being evaluated for their anticancer properties. Some studies have reported that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Protein Synthesis : By targeting translation elongation factors, these compounds can disrupt protein synthesis in pathogens.
  • Antioxidant Activity : Some studies suggest that quinoline derivatives may exhibit antioxidant properties, potentially mitigating oxidative stress in cells .
  • Modulation of Enzyme Activities : Inhibition of specific cytochrome P450 enzymes has been noted, which may affect drug metabolism and enhance therapeutic efficacy against certain diseases .

Case Studies

  • Antimicrobial Efficacy : A study on a series of quinoline derivatives demonstrated that modifications at various positions significantly influenced their antimicrobial activity against M. tuberculosis. The most effective compounds were identified as having specific substitutions that enhanced their binding affinity to bacterial targets .
  • Antimalarial Activity : In a preclinical study involving P. berghei models, a derivative structurally related to this compound showed promising results with an effective dose (ED90) below 1 mg/kg when administered orally over four days .

Q & A

Basic: What established synthetic routes are available for synthesizing this compound, and what key intermediates are involved?

Methodological Answer:
The synthesis typically involves multi-step protocols starting with quinoline core functionalization. A common approach includes:

  • Step 1 : Condensation of substituted phenylacetamides with quinoline-4-carboxylic acid derivatives under palladium-catalyzed cross-coupling conditions to introduce the 2-(4-methoxyphenyl) substituent .
  • Step 2 : Acetylation of the 5-amino group using acetic anhydride in the presence of a base (e.g., pyridine) to form the N-acetylamino moiety .
  • Intermediate Isolation : Key intermediates include 2-(4-methoxyphenyl)quinoline-4-carboxylic acid and 5-amino-2-methoxyphenyl precursors. Purity is validated via HPLC (>95%) and 1^1H-NMR .

Advanced: How can regioselectivity challenges in the final coupling step be addressed to improve yields?

Methodological Answer:
Low yields in the carboxamide coupling step (e.g., due to steric hindrance or competing side reactions) can be mitigated by:

  • Catalyst Optimization : Using Pd(OAc)2_2 with XPhos ligands to enhance coupling efficiency .
  • Microwave-Assisted Synthesis : Reducing reaction time (e.g., 30 minutes at 120°C) to minimize degradation .
  • Protecting Group Strategy : Temporarily blocking the 4-methoxy group with TBS (tert-butyldimethylsilyl) to prevent unwanted interactions .

Basic: What biological targets or therapeutic applications have been reported for this compound?

Methodological Answer:

  • Anti-Cancer Activity : Derivatives of quinoline-4-carboxamide exhibit inhibition of cancer cell lines (e.g., HCT-116, MCF-7) via topoisomerase IIα inhibition, with IC50_{50} values <10 µM .
  • Anti-Tubercular Potential : Structural analogs show moderate activity against Mycobacterium tuberculosis (MIC ~25 µg/mL) through enoyl-ACP reductase binding .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like ALOX15 or topoisomerase IIα .
  • Substitution Patterns : Systematically vary substituents on the quinoline core (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) and assess potency via MTT assays .
  • Metabolic Stability : Incorporate deuterium at the acetyl group to prolong half-life in hepatic microsome assays .

Basic: What analytical techniques are critical for characterizing purity and stability?

Methodological Answer:

  • Purity Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Structural Confirmation : 1^1H/13^{13}C-NMR (DMSO-d6_6) to verify acetyl and methoxy peaks; HRMS for exact mass validation (e.g., m/z 475.612) .
  • Stability : Accelerated degradation studies under UV light (ICH Q1B guidelines) to assess photostability .

Advanced: How can conflicting data on compound stability in aqueous solutions be resolved?

Methodological Answer:

  • pH-Dependent Studies : Perform kinetic solubility assays across pH 1–10 to identify degradation hotspots (e.g., hydrolysis of the carboxamide bond at pH >8) .
  • LC-MS/MS Monitoring : Quantify degradation products (e.g., free quinoline-4-carboxylic acid) under stressed conditions .
  • Excipient Screening : Co-formulate with cyclodextrins to enhance aqueous stability via host-guest complexation .

Advanced: What computational strategies are effective in predicting environmental persistence or toxicity?

Methodological Answer:

  • EPI Suite Modeling : Estimate biodegradability (e.g., BIOWIN score) and bioaccumulation potential (logP ~3.2) .
  • Ecotoxicity Assays : Use Daphnia magna acute toxicity tests (OECD 202) to validate predictions .
  • Photodegradation Pathways : Simulate UV-induced cleavage using Gaussian DFT calculations to identify hazardous byproducts .

Basic: How should researchers handle discrepancies in reported biological activity across studies?

Methodological Answer:

  • Replicate Assays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
  • Purity Verification : Re-analyze compound batches via 1^1H-NMR and elemental analysis to rule out impurities .
  • Cell Line Authentication : Confirm cell line identity (STR profiling) to ensure reproducibility in anti-cancer studies .

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